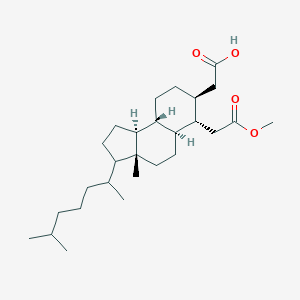

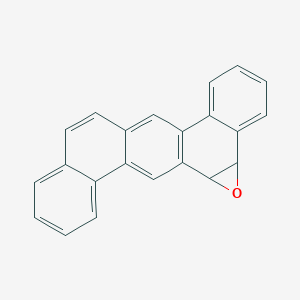

5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

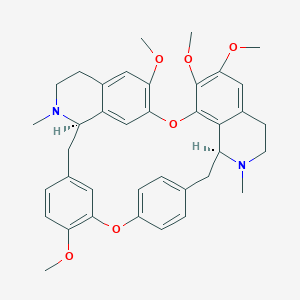

5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene, also known as benzo[a]pyrene diol epoxide (BPDE), is a highly carcinogenic compound found in tobacco smoke, grilled foods, and polluted air. It is a potent mutagen and can cause DNA damage, leading to the development of cancer.

Mécanisme D'action

BPDE exerts its carcinogenic effects by forming covalent adducts with DNA, leading to the formation of bulky DNA lesions. These lesions can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of cancer.

Biochemical and physiological effects:

BPDE has been shown to induce DNA damage, leading to the activation of DNA repair pathways and cell cycle checkpoints. However, if the damage is severe and cannot be repaired, it can lead to cell death or the development of cancer. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

BPDE is a well-studied compound and has been extensively used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. However, its highly reactive nature and carcinogenic properties make it difficult to handle and require specialized equipment and safety protocols.

Orientations Futures

Future research on BPDE should focus on developing new methods to prevent or repair DNA damage caused by this compound. This can involve the development of new drugs or therapies that can target the DNA repair pathways or reduce oxidative stress and inflammation. Additionally, research can focus on identifying new biomarkers for BPDE exposure and developing new methods to detect and quantify BPDE in various environmental matrices.

Méthodes De Synthèse

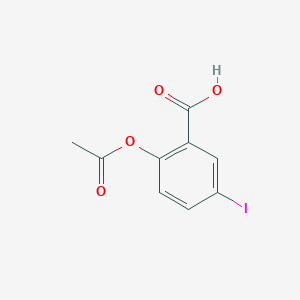

BPDE can be synthesized by the oxidation of 5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene[a]pyrene (BaP) with various oxidizing agents such as m-chloroper5,6-Epoxy-5,6-dihydrodibenz(a,h)anthraceneic acid or potassium permanganate. The resulting product is a mixture of four stereoisomers, two of which are highly carcinogenic and can cause mutations in DNA.

Applications De Recherche Scientifique

BPDE has been extensively studied in the field of cancer research due to its potent mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. BPDE has been shown to induce mutations in various genes, including the tumor suppressor gene p53, leading to the development of cancer.

Propriétés

Numéro CAS |

1421-85-8 |

|---|---|

Formule moléculaire |

C22H14O |

Poids moléculaire |

294.3 g/mol |

Nom IUPAC |

22-oxahexacyclo[12.9.0.03,12.04,9.015,20.021,23]tricosa-1(14),2,4,6,8,10,12,15,17,19-decaene |

InChI |

InChI=1S/C22H14O/c1-2-6-15-13(5-1)9-10-14-11-19-16-7-3-4-8-17(16)21-22(23-21)20(19)12-18(14)15/h1-12,21-22H |

Clé InChI |

XMMYSZBPSFQXDL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.